molecular formula C12H8F3N3O2S B2947766 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-63-8

1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2947766
CAS RN: 318284-63-8
M. Wt: 315.27
InChI Key: UVCYMXSFJVZRJK-UHFFFAOYSA-N
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Description

1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, or 1M5P3TFPC, is a heterocyclic compound with a pyrazole core and a carbonitrile group. It has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. Its unique structure makes it an attractive target for research due to its potential to serve as a pharmacophore or scaffold for drug development.

Scientific Research Applications

1M5P3TFPC has been studied for its potential applications in medicinal chemistry and drug discovery. In particular, it has been studied for its ability to act as a pharmacophore or scaffold for drug development. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the central nervous system.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 1M5P3TFPC in lab experiments include its low cost, its stability in a variety of solvents, and its ability to act as a pharmacophore or scaffold for drug development. The limitations of using 1M5P3TFPC in lab experiments include its low solubility in water, its potential to react with other compounds, and its sensitivity to light.

Future Directions

For research involving 1M5P3TFPC include further exploration of its potential as a pharmacophore or scaffold for drug development, as well as further exploration of its ability to act as an inhibitor of the enzyme acetylcholinesterase. Additionally, research should be conducted to further explore its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and drug discovery.

Synthesis Methods

1M5P3TFPC can be synthesized through a two-step process starting with the reaction of 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole (1M5P3TF) with malononitrile. The reaction of 1M5P3TF with malononitrile yields 1M5P3TFPC in good yields.

properties

IUPAC Name

5-(benzenesulfonyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21(19,20)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYMXSFJVZRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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